
1-(5-Pyrazolazo)-2-naphthol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Pyrazolazo)-2-naphthol is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of a pyrazole ring attached to a naphthol moiety through an azo linkage. This compound is known for its vibrant color and is often used as a dye or pigment in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(5-Pyrazolazo)-2-naphthol can be synthesized through a diazotization reaction followed by azo coupling. The process typically involves the following steps:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Azo Coupling: The diazonium salt is then reacted with 2-naphthol in an alkaline medium to form the azo compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound is carried out in large reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Pyrazolazo)-2-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: Quinonoid derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-(5-Pyrazolazo)-2-naphthol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized as a dye in textile and printing industries.
Mecanismo De Acción
The mechanism of action of 1-(5-Pyrazolazo)-2-naphthol involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to metal ions, forming stable complexes.
Pathways Involved: It can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparación Con Compuestos Similares
1-(2-Pyridylazo)-2-naphthol: Another azo compound with similar applications but different binding affinities and spectral properties.
1-(2-Thiazolylazo)-2-naphthol: Known for its use in analytical chemistry, particularly in the detection of trace metals.
Uniqueness: 1-(5-Pyrazolazo)-2-naphthol is unique due to its specific structural configuration, which imparts distinct spectral properties and reactivity compared to other azo compounds.
Propiedades
Número CAS |
55435-18-2 |
|---|---|
Fórmula molecular |
C13H10N4O |
Peso molecular |
238.24 g/mol |
Nombre IUPAC |
1-(1H-pyrazol-5-yldiazenyl)naphthalen-2-ol |
InChI |
InChI=1S/C13H10N4O/c18-11-6-5-9-3-1-2-4-10(9)13(11)17-16-12-7-8-14-15-12/h1-8,18H,(H,14,15) |
Clave InChI |
LHPVOUIJDKHROV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=NN3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


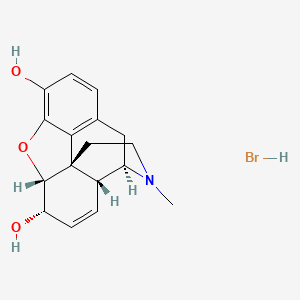


![4-[(4-Amino-M-tolyl)methyl]-2-isopropyl-6-propylaniline](/img/structure/B15179699.png)
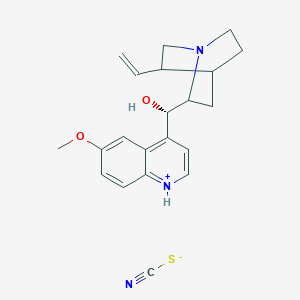
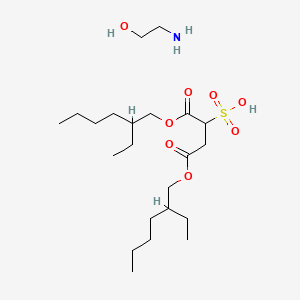

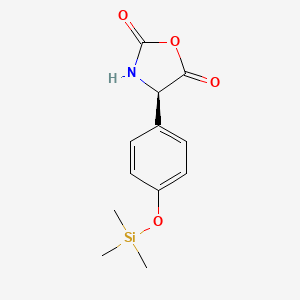

![2-(4-Methoxybutylidene)-1,3,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B15179745.png)


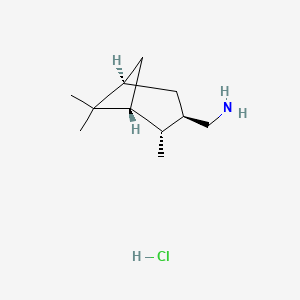
![[2-(1-Ethylpentyl)-1,3-dioxolan-4-yl]methyl laurate](/img/structure/B15179757.png)
